molecular formula C11H13ClN2S B1483760 1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2091214-85-4

1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1483760
CAS No.: 2091214-85-4
M. Wt: 240.75 g/mol
InChI Key: ZTVZMVQQMHSHFY-UHFFFAOYSA-N
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Description

1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chloromethyl group, an isopropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or paraformaldehyde and hydrochloric acid.

    Isopropylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    1-(methyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole: Lacks the chloromethyl group, which may reduce its potential for further functionalization.

    1-(chloromethyl)-5-isopropyl-3-(phenyl)-1H-pyrazole: Contains a phenyl ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

Uniqueness

1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific electronic and steric properties

Properties

IUPAC Name

1-(chloromethyl)-5-propan-2-yl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2S/c1-8(2)10-6-9(13-14(10)7-12)11-4-3-5-15-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZMVQQMHSHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1CCl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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